An In-depth Technical Guide to the Structure of 5,6,7,8-Tetrahydro-2-quinolone
An In-depth Technical Guide to the Structure of 5,6,7,8-Tetrahydro-2-quinolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7,8-Tetrahydro-2-quinolone, also known as 5,6,7,8-tetrahydro-2(1H)-quinolinone, is a heterocyclic organic compound. It belongs to the tetrahydroquinoline class, a scaffold of significant interest in medicinal chemistry and drug development. The tetrahydroquinoline motif is a core component of numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antiproliferative properties. This guide provides a detailed overview of the structure, synthesis, and physicochemical properties of 5,6,7,8-tetrahydro-2-quinolone.
Molecular Structure and Properties
The structure of 5,6,7,8-tetrahydro-2-quinolone consists of a bicyclic system where a pyridine (B92270) ring is fused to a cyclohexane (B81311) ring. The "tetrahydro" designation indicates that the carbocyclic (cyclohexane) part of the quinoline (B57606) system is fully saturated. The "-2-quinolone" nomenclature specifies the presence of a carbonyl group (C=O) at the C2 position of the pyridinone ring. This structure results in a lactam functionality within the heterocyclic ring.
Physicochemical Data
Quantitative physicochemical and spectroscopic data for 5,6,7,8-tetrahydro-2-quinolone are summarized below. While specific experimental spectral peak lists are not extensively reported in publicly available literature, the table includes expected characteristics based on the molecule's structure.
| Property | Data |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| CAS Number | 54802-19-6 |
| ** IUPAC Name** | 5,6,7,8-Tetrahydroquinolin-2(1H)-one |
| Synonyms | 5,6,7,8-Tetrahydro-2-quinolone, NSC 99006 |
| ¹H NMR Spectroscopy | Expected Features: Signals corresponding to the four methylene (B1212753) groups (-CH₂-) of the saturated ring, likely appearing as complex multiplets in the aliphatic region (approx. 1.5-3.0 ppm). Two signals for the vinyl protons on the pyridinone ring in the aromatic/vinylic region (approx. 6.0-7.5 ppm). A broad singlet for the N-H proton of the lactam. |
| ¹³C NMR Spectroscopy | Expected Features: A signal for the carbonyl carbon (C=O) in the downfield region (approx. 160-175 ppm). Signals for the four sp³ hybridized carbons of the saturated ring in the aliphatic region (approx. 20-40 ppm). Signals for the sp² hybridized carbons of the pyridinone ring. |
| Infrared (IR) Spectroscopy | Expected Features: A strong characteristic absorption band for the lactam carbonyl (C=O) stretching vibration, typically around 1650-1680 cm⁻¹. A band for the N-H stretching vibration around 3200-3400 cm⁻¹. C-H stretching bands for both sp² and sp³ hybridized carbons. |
| Mass Spectrometry (MS) | Expected Features: The molecular ion peak (M⁺) would be observed at m/z = 149. Fragmentation patterns would likely involve the loss of small neutral molecules such as CO and ethylene (B1197577) from the bicyclic system. |
Synthesis Protocols
The synthesis of 5,6,7,8-tetrahydro-2-quinolone can be achieved through the catalytic hydrogenation of the corresponding unsaturated precursor, 2-quinolone (carbostyril). This method involves the selective reduction of the carbocyclic ring while preserving the pyridinone ring. Below is a representative protocol for this transformation.
Representative Experimental Protocol: Catalytic Hydrogenation of 2-Quinolone
Objective: To synthesize 5,6,7,8-tetrahydro-2-quinolone by reduction of the benzene (B151609) ring of 2-quinolone.
Materials:
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2-Quinolone (Carbostyril)
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5% Palladium on Carbon (Pd/C) catalyst
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Ethanol (or Acetic Acid as an alternative solvent)
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Hydrogen gas (H₂)
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Parr hydrogenation apparatus or similar high-pressure reactor
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Filtration apparatus (e.g., Celite pad)
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Rotary evaporator
Procedure:
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Reactor Setup: A high-pressure hydrogenation vessel (e.g., Parr shaker) is charged with 2-quinolone (1.0 eq).
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Solvent and Catalyst Addition: Ethanol is added to dissolve the substrate. The 5% Pd/C catalyst (typically 5-10 mol% by weight relative to the substrate) is then carefully added to the mixture.
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Hydrogenation: The reactor is sealed and purged several times with nitrogen gas before being filled with hydrogen gas to the desired pressure (e.g., 50-100 psi).
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Reaction: The mixture is agitated (e.g., shaken or stirred) at a controlled temperature (e.g., 25-50 °C) for a period of 12-24 hours, or until hydrogen uptake ceases, indicating the reaction is complete.
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Work-up: After the reaction, the vessel is carefully depressurized and purged with nitrogen.
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Catalyst Removal: The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filter cake is washed with a small amount of the solvent (ethanol).
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Purification: The solvent from the combined filtrate is removed under reduced pressure using a rotary evaporator to yield the crude product.
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Further Purification (if necessary): The resulting solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture or ethyl acetate) to afford pure 5,6,7,8-tetrahydro-2-quinolone.
Experimental and Logical Workflows
Synthesis Workflow Diagram
The following diagram illustrates a common synthetic pathway to 5,6,7,8-tetrahydro-2-quinolone.
Potential Biological Signaling Pathway
Derivatives of the 5,6,7,8-tetrahydroquinoline (B84679) scaffold have been investigated for their anticancer properties. Studies on related compounds, such as certain 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) derivatives, have shown that they can induce cell cycle arrest and apoptosis in cancer cells. This activity is often linked to the induction of mitochondrial membrane depolarization and an increase in cellular reactive oxygen species (ROS). The diagram below illustrates this conceptual signaling pathway.
